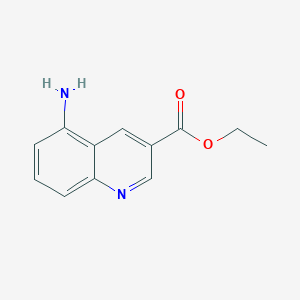

Ethyl 5-aminoquinoline-3-carboxylate

Descripción general

Descripción

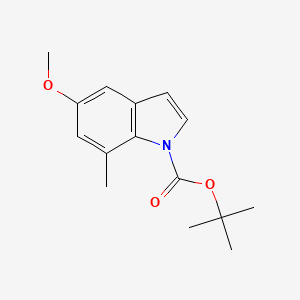

Ethyl 5-aminoquinoline-3-carboxylate is a chemical compound with the molecular formula C12H12N2O2 . It is not intended for human or veterinary use and is used for research purposes only.

Synthesis Analysis

The synthesis of quinoline derivatives, including Ethyl 5-aminoquinoline-3-carboxylate, has been achieved through various methods such as the Friedlander approach . This approach involves an aromatic o-aminoaldehyde or ketone and a carbonyl compound containing reactive α-methylene functionality .Molecular Structure Analysis

The molecular structure of Ethyl 5-aminoquinoline-3-carboxylate consists of 12 carbon atoms, 12 hydrogen atoms, 2 nitrogen atoms, and 2 oxygen atoms .Chemical Reactions Analysis

Quinoline derivatives, including Ethyl 5-aminoquinoline-3-carboxylate, undergo various chemical reactions. For instance, a cyclization process occurs when a certain compound is reacted with β-carbomethoxypropionyl chloride to produce ethyl 2-(3-ethoxy-3-oxopropanamido)benzoate, which upon refluxing in the presence of potassium hydroxide followed by acid treatment, gives the quinoline-3-carboxylate derivative .Physical And Chemical Properties Analysis

Ethyl 5-aminoquinoline-3-carboxylate is a solid at room temperature . It should be stored in a dark place, sealed in dry conditions .Aplicaciones Científicas De Investigación

Antimalarial Activity

Ethyl 5-aminoquinoline-3-carboxylate exhibits promising antimalarial properties. Researchers have investigated its efficacy against Plasmodium falciparum, the parasite responsible for malaria. The compound interferes with heme detoxification and inhibits parasite growth .

Anticancer Potential

Studies suggest that this compound may have anticancer effects. It acts as a potential inhibitor of certain enzymes involved in cancer cell proliferation. Researchers are exploring its use in combination therapies or as a lead compound for novel anticancer drug development .

Fluorescent Probes and Imaging Agents

Ethyl 5-aminoquinoline-3-carboxylate can serve as a fluorescent probe due to its inherent fluorescence properties. Scientists utilize it for cellular imaging, tracking intracellular processes, and studying protein localization. Its emission properties make it valuable in fluorescence microscopy and flow cytometry .

Metal Chelation and Coordination Chemistry

The carboxylate group in this compound allows it to chelate metal ions. Researchers explore its coordination chemistry with transition metals (e.g., copper, zinc) for applications in catalysis, material science, and bioinorganic chemistry. The resulting complexes may exhibit unique reactivity and selectivity .

Synthetic Building Block

Ethyl 5-aminoquinoline-3-carboxylate serves as a versatile building block in organic synthesis. Chemists use it to construct more complex molecules, such as heterocycles or pharmaceutical intermediates. Its quinoline scaffold provides diverse functionalization opportunities .

Photophysical Studies and Mechanistic Investigations

Scientists employ this compound in photophysical studies to understand its electronic transitions, excited-state behavior, and photodegradation pathways. Such investigations contribute to our understanding of photochemical processes and guide the design of photoactive materials .

Mecanismo De Acción

Target of Action

Ethyl 5-aminoquinoline-3-carboxylate is a derivative of quinoline, a heterocyclic compound that plays a major role in medicinal chemistry

Mode of Action

Quinoline derivatives are known to interact with their targets through various mechanisms, such as inhibiting enzyme activity, modulating receptor function, or altering ion channel conductivity . The specific interactions and resulting changes would depend on the particular target and the structural features of the quinoline derivative.

Biochemical Pathways

Quinoline derivatives are known to influence a variety of biochemical pathways due to their diverse target interactions . These can include pathways involved in cell signaling, metabolism, and gene expression, among others. The downstream effects would depend on the specific pathway and the nature of the interaction.

Pharmacokinetics

It is suggested that the compound has high gi absorption and is bbb permeant . . These properties could impact the bioavailability of the compound, influencing its pharmacological effects.

Result of Action

Given the diverse target interactions and biochemical pathways influenced by quinoline derivatives, the effects could be wide-ranging . These might include alterations in cellular signaling, changes in gene expression, or modulation of metabolic processes, among others.

Action Environment

Environmental factors can influence the action, efficacy, and stability of Ethyl 5-aminoquinoline-3-carboxylate. Factors such as pH, temperature, and the presence of other molecules can affect the compound’s stability and its interactions with targets . Additionally, the compound’s pharmacokinetics and pharmacodynamics can be influenced by factors such as the individual’s physiological state, co-administered drugs, and genetic factors .

Safety and Hazards

This compound is associated with several hazard statements including H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, wearing protective gloves/protective clothing/eye protection/face protection, and washing hands thoroughly after handling .

Direcciones Futuras

Quinoline motifs, including Ethyl 5-aminoquinoline-3-carboxylate, are essential in several pharmacologically active heterocyclic compounds due to their various applications in medicinal and industrial chemistry . There are greater societal expectations in the current scenario that synthetic and medicinal chemists should produce greener and more sustainable chemical processes . Therefore, future directions may include the development of more environmentally friendly synthetic approaches and the exploration of the medicinal importance of quinoline derivatives .

Propiedades

IUPAC Name |

ethyl 5-aminoquinoline-3-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12N2O2/c1-2-16-12(15)8-6-9-10(13)4-3-5-11(9)14-7-8/h3-7H,2,13H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CRHQHVDNHKUISX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC2=C(C=CC=C2N=C1)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401233161 | |

| Record name | 3-Quinolinecarboxylic acid, 5-amino-, ethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401233161 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

216.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 5-aminoquinoline-3-carboxylate | |

CAS RN |

1416440-22-6 | |

| Record name | 3-Quinolinecarboxylic acid, 5-amino-, ethyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1416440-22-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Quinolinecarboxylic acid, 5-amino-, ethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401233161 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![7-Chloroimidazo[1,2-b]pyridazine](/img/structure/B3027773.png)

![3-Iodoimidazo[1,2-a]pyridine-8-carboxylic acid](/img/structure/B3027778.png)

![2-([1,1':3',1''-Terphenyl]-4-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B3027784.png)

![4,4-Difluoro-1-[(2-fluorophenyl)methyl]cyclohexan-1-amine hydrochloride](/img/structure/B3027790.png)

![4,4-Difluoro-1-[(3-fluorophenyl)methyl]cyclohexan-1-amine hydrochloride](/img/structure/B3027794.png)

![5-(4-Chlorophenyl)-1-ethyl-4-[3-[4-[4-[[4-[[(2R)-4-(4-hydroxypiperidin-1-yl)-1-phenylsulfanylbutan-2-yl]amino]-3-(trifluoromethylsulfonyl)phenyl]sulfonylamino]phenyl]piperazin-1-yl]phenyl]-2-methylpyrrole-3-carboxylic acid](/img/structure/B3027795.png)

![(S)-3,10-dibromo-6-phenyl-6H-benzo[5,6][1,3]oxazino[3,4-a]indole](/img/structure/B3027796.png)